Scandium(III) acetate hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;scandium(3+);hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFOVXMMKWBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Sc+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Precursor Chemistry
Established Reaction Pathways for Scandium(III) Acetate (B1210297) Hydrate (B1144303) Formation
The synthesis of Scandium(III) acetate hydrate is primarily achieved through the reaction of a scandium precursor with acetic acid. The two most well-documented starting materials are scandium oxide and scandium hydroxide (B78521). metu.edu.trwikipedia.org
Synthesis from Scandium Oxide and Acetic Acid: Optimization of Reaction Conditions and Stoichiometry
The most common method for producing this compound involves the reaction of scandium oxide (Sc₂O₃) with acetic acid (CH₃COOH). wikipedia.org This reaction is typically carried out under reflux conditions to ensure the complete dissolution of the sparingly soluble scandium oxide.
Key to optimizing this synthesis is the careful control of reaction conditions and stoichiometry. A stoichiometric excess of acetic acid is generally employed to drive the reaction to completion. The balanced chemical equation for this reaction is:
Sc₂O₃ + 6CH₃COOH → 2Sc(CH₃COO)₃ + 3H₂O
Research has shown that maintaining a specific molar ratio of Sc³⁺ to acetate ligands is crucial to prevent the formation of ligand-deficient intermediates. The reaction rate is significantly influenced by temperature, with kinetic studies indicating that the rate can double with every 10°C increase in the temperature range of 80–120°C. To achieve a high yield, extending the reflux time, sometimes up to 36 hours, or employing ultrasonic agitation can be beneficial to ensure the complete dissolution of the scandium oxide precursor.
Table 1: Optimized Reaction Parameters for Synthesis from Scandium Oxide
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Stoichiometry (Sc₂O₃:CH₃COOH) | 1:6 (molar ratio) | Ensures complete neutralization of the scandium oxide. |
| Temperature | 80–120°C (reflux) | Increases reaction rate; rate doubles with every 10°C rise. |
| Reaction Time | 12–36 hours | Allows for the complete dissolution of scandium oxide. |
| Agitation | Stirring or ultrasonic agitation | Enhances the interaction between the solid and liquid phases. |
Following the reaction, the product is typically isolated by crystallization, which can be initiated by cooling the solution and evaporating the excess acetic acid under reduced pressure.
Utilization of Scandium Hydroxide as a Precursor
Scandium hydroxide (Sc(OH)₃) serves as a more reactive alternative to scandium oxide for the synthesis of this compound. Its higher reactivity allows for the synthesis to be conducted at lower temperatures compared to the oxide-based method.
The reaction involves the neutralization of scandium hydroxide with acetic acid, as depicted in the following equation:
Sc(OH)₃ + 3CH₃COOH → Sc(CH₃COO)₃ + 3H₂O
The procedure generally involves adding scandium hydroxide to a solution of acetic acid with stirring. After the reaction is complete, any undissolved residues are removed by filtration. The this compound is then obtained by concentrating the filtrate through evaporation at a controlled temperature, typically around 60°C, until crystallization occurs.
Novel Synthetic Approaches and Principles of Green Chemistry in this compound Synthesis
While traditional synthesis methods are effective, there is a growing interest in developing more environmentally friendly and efficient processes for producing chemicals, guided by the principles of green chemistry. For the synthesis of this compound, this includes exploring the use of alternative energy sources, greener solvents, and improving atom economy.
Novel approaches such as microwave-assisted and ultrasound-assisted synthesis have been investigated for the synthesis of various metal acetates and other scandium compounds, as they can lead to significantly reduced reaction times, increased yields, and lower energy consumption. nih.govresearchgate.netnih.govnih.govmdpi.comrsc.org For instance, microwave heating can rapidly and uniformly heat the reactants, accelerating the reaction rate. nih.govnih.govmdpi.comuctm.edu Sonication, or the use of ultrasound, can enhance mass transfer and accelerate the dissolution of solid reactants like scandium oxide. researchgate.netnih.govmdpi.comrsc.org
The use of ionic liquids as reaction media is another area of interest in green chemistry. znaturforsch.comias.ac.inresearchgate.netmdpi.comdigitellinc.com Their low volatility and high thermal stability make them potential alternatives to traditional organic solvents. While specific studies on the application of these green methodologies to the synthesis of this compound are not extensively documented, these principles are guiding the future of chemical synthesis towards more sustainable practices. Another green approach involves the recovery and crystallization of scandium from industrial waste streams, which not only provides a source for scandium but also addresses waste management challenges. metu.edu.trdiva-portal.orgnih.govmdpi.comresearchgate.net
Influence of Synthetic Parameters on Product Purity, Morphology, and Hydration State
The physical and chemical properties of the final this compound product, including its purity, crystal shape (morphology), and the number of water molecules in its structure (hydration state), are highly dependent on the parameters of the synthesis and crystallization processes.
pH Management and Buffer Systems in Aqueous Synthesis
Control of pH is critical during the synthesis of this compound in aqueous solutions to prevent the hydrolysis of scandium ions, which can lead to the formation of scandium hydroxide (Sc(OH)₃) as an impurity. Maintaining the pH in the range of 4–6 is recommended to suppress this hydrolysis.
The use of a buffer system, such as an acetic acid-sodium acetate buffer, can effectively maintain the pH within the desired range, thus enhancing the stability of the scandium acetate in solution and improving the purity of the final product. In the context of scandium recovery from solutions containing other metals, pH control is also a key factor in achieving selective precipitation. mdpi.comresearchgate.netresearchgate.net
Controlled Crystallization and Solvent Selection
The conditions under which this compound is crystallized from solution have a profound impact on its physical properties. The rate of crystallization is a key factor; for example, slow evaporation of the solvent tends to produce larger, more uniform crystals, while rapid cooling can lead to the formation of smaller crystals and may affect the consistency of the hydration state. The degree of hydration is also influenced by the amount of water present during crystallization, with an excess of water favoring the formation of the hydrate.
The choice of solvent is another critical parameter that influences the crystal habit. While aqueous acetic acid is commonly used, other solvent systems can be explored to modify the crystal morphology. The interaction between the solvent and the growing crystal faces can either inhibit or promote growth in specific directions, thereby altering the final shape of the crystals. rochester.eduunifr.chresearchgate.netpitt.edureddit.com
Table 2: Influence of Crystallization Parameters on Product Characteristics
| Parameter | Effect on Product | Research Findings |
|---|---|---|
| Crystallization Rate | Affects crystal size and hydration state consistency. | Slow evaporation leads to larger, more uniform crystals. Rapid cooling can result in inconsistent hydration. |
| Solvent | Influences crystal morphology (habit). | The choice of solvent can alter the crystal shape by affecting the growth rates of different crystal faces. rochester.eduunifr.chresearchgate.netpitt.edureddit.com |
| pH | Determines product purity. | A pH range of 4–6 prevents the precipitation of scandium hydroxide as an impurity. |
| Water Content | Controls the degree of hydration. | Excess water during crystallization favors the formation of the hydrated form of scandium acetate. |
Recrystallization from aqueous acetic acid can be employed as a purification step to remove unreacted starting materials and other impurities.
Atmosphere Control to Prevent Impurity Formation
In the synthesis and subsequent handling of scandium(III) acetate, particularly during drying and dehydration processes, meticulous control of the surrounding atmosphere is critical to prevent the formation of chemical impurities. The primary impurity of concern is scandium carbonate or scandium oxycarbonate, which can arise from the reaction of scandium precursors with atmospheric carbon dioxide (CO₂).
To mitigate this, syntheses and drying procedures are often conducted under an inert atmosphere, such as dry nitrogen (N₂) or argon (Ar). By displacing reactive gases like oxygen and carbon dioxide, the inert atmosphere prevents their interaction with the scandium salt. This is particularly crucial during thermal treatment, where elevated temperatures can increase the reactivity of the compound and its susceptibility to degradation or side reactions. The absence of CO₂ ensures that the final product is pure scandium(III) acetate, free from carbonate-based contaminants that could alter its chemical and physical properties.
| Parameter | Condition | Rationale | Potential Impurity |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents reaction with atmospheric gases. | Scandium Carbonate |
| Moisture | Anhydrous Conditions | Minimizes hydrolysis byproducts. | Scandium Hydroxide |
| Temperature | Controlled Heating | Avoids premature decomposition. | Scandium Oxide |
Dehydration Strategies for Scandium Acetate Hydrate and Anhydrous Analogues
Scandium(III) acetate commonly exists in a hydrated form, Sc(CH₃COO)₃·xH₂O, where water molecules are incorporated into the crystal lattice. wikipedia.org For many applications in materials science and catalysis, the anhydrous form is required. The transition from the hydrated to the anhydrous state presents a significant chemical challenge: the water of hydration must be removed without inducing thermal decomposition of the acetate itself. wikipedia.org Scandium acetate begins to decompose at elevated temperatures, ultimately yielding scandium oxide (Sc₂O₃). wikipedia.org Therefore, dehydration strategies must be carefully selected to operate under conditions mild enough to preserve the integrity of the acetate ligands. The primary strategies employed involve either chemical conversion of the water molecules or their physical removal under controlled thermal or vacuum conditions.
Acetic Anhydride (B1165640) Mediated Dehydration
Chemical dehydration using acetic anhydride ((CH₃CO)₂O) is an effective method for converting this compound to its anhydrous form. This process relies on the direct and irreversible reaction between acetic anhydride and water.
The mechanism proceeds as follows:
this compound is treated with an excess of acetic anhydride.
The acetic anhydride reacts with the water molecules of hydration (H₂O) to form two molecules of acetic acid (CH₃COOH). (CH₃CO)₂O + H₂O → 2 CH₃COOH
This reaction effectively consumes the water, sequestering it as acetic acid.
The resulting anhydrous scandium(III) acetate can then be isolated from the reaction mixture, typically by filtration, followed by washing with an anhydrous solvent and drying under vacuum to remove residual acetic acid and anhydride.
This method is advantageous because it can often be performed at lower temperatures than thermal dehydration, thus minimizing the risk of decomposing the scandium acetate. The use of acetic acid as the reaction medium can also be beneficial, as it is the conjugate acid of the acetate ligand, reducing the likelihood of ligand substitution or hydrolysis.
Other Dehydration Techniques and Their Mechanistic Implications
Beyond chemical dehydration with acetic anhydride, several physical and thermal methods can be employed to prepare anhydrous scandium acetate.
Thermal Dehydration: This is the most direct approach, involving the heating of the hydrated salt to drive off the water molecules. However, this process must be carefully controlled to avoid decomposition. Thermogravimetric analysis (TGA) of rare earth acetates, a group that includes scandium, reveals that dehydration typically occurs in stages at temperatures between 100°C and 220°C. ias.ac.in For hydrates with multiple water molecules, distinct weight loss steps may be observed, corresponding to the removal of differently bound water molecules. ias.ac.in
The mechanistic challenge lies in the narrow temperature window between the completion of dehydration and the onset of acetate decomposition. For many metal acetates, decomposition begins with the elimination of acetone (B3395972) and the formation of a metal carbonate or oxycarbonate intermediate, which then further decomposes to the final metal oxide at higher temperatures. ias.ac.inakjournals.com For scandium acetate, the decomposition pathway is expected to proceed similarly: Sc(CH₃COO)₃·xH₂O → Sc(CH₃COO)₃ → Sc₂O(CO₃)₂ (possible intermediate) → Sc₂O₃
Heating under a vacuum can facilitate dehydration at lower temperatures, thereby reducing the risk of decomposition.
Azeotropic Distillation: Azeotropic distillation is another technique for removing water from salt hydrates. reddit.com In this method, the hydrated scandium acetate is suspended in an immiscible organic solvent (e.g., toluene (B28343) or benzene) that forms a low-boiling azeotrope with water. The mixture is heated to reflux, and the water-solvent azeotrope distills off, removing the water from the system. The vapor is condensed, and the water is separated from the immiscible solvent, which can then be returned to the distillation flask. This process is continued until all the water of hydration has been removed, yielding the anhydrous salt. This technique is gentle as it relies on the boiling point of the azeotrope rather than the decomposition temperature of the salt.
Advanced Structural Elucidation and Coordination Environment of Scandium Iii Acetate Hydrate
Crystallographic Investigations of Solid-State Architecture
Polymorphism and Solvate Structures of Scandium(III) Acetate (B1210297) Species
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon that can significantly impact the physicochemical properties of a compound. While specific polymorphic forms of scandium(III) acetate hydrate (B1144303) are not extensively detailed in the provided search results, the existence of both anhydrous and hydrated forms points to the possibility of different crystalline arrangements. wikipedia.org Solvates are crystalline solids that incorporate solvent molecules into their lattice structure. The formation of different solvates can be influenced by the crystallization conditions, such as the solvent used and the temperature. The study of polymorphism and solvate structures is crucial for understanding the stability, solubility, and reactivity of scandium(III) acetate in various applications.
Spectroscopic Characterization of Ligand Coordination and Electronic Structure
Fourier Transform Infrared (FTIR) Spectroscopy for Acetate Coordination Modes (monodentate vs. bidentate)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination modes of the acetate ligand to the scandium(III) ion. The vibrational frequencies of the carboxylate group (COO⁻) are sensitive to its coordination environment. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can be used to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. In a monodentate coordination, one of the carboxylate oxygen atoms is coordinated to the metal center, while in a bidentate mode, both oxygen atoms are involved in bonding. The bridging mode, as observed in the solid-state structure, involves the carboxylate group coordinating to two different metal centers. Analysis of the FTIR spectrum of scandium(III) acetate allows for the characterization of these coordination modes, providing insights that complement the crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights from ¹³C and ⁴⁵Sc NMR on Solution-Phase Behavior and Ligand Exchange
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of scandium(III) acetate in solution.
¹³C NMR: The chemical shifts of the carbonyl and methyl carbons of the acetate ligand in the ¹³C NMR spectrum can indicate the nature of the scandium-acetate interaction in solution. Changes in these chemical shifts upon complexation can provide evidence for the coordination of the acetate ligand to the Sc(III) ion.
⁴⁵Sc NMR: As a quadrupolar nucleus, the ⁴⁵Sc nucleus is particularly sensitive to the symmetry of its local electronic environment. ⁴⁵Sc NMR spectroscopy is a direct probe of the scandium coordination sphere. The chemical shift and linewidth of the ⁴⁵Sc NMR signal can provide information about the coordination number, the nature of the ligands, and the symmetry of the scandium complex. Furthermore, variable-temperature ⁴⁵Sc NMR studies can be employed to investigate the kinetics and mechanism of ligand exchange processes occurring in solution. These studies are crucial for understanding the reactivity and speciation of scandium(III) acetate in different solvent systems. For instance, the lability of ligands in scandium(III) complexes has been investigated using NMR techniques, providing insights into the dynamic behavior of these species in solution. rsc.org
Interactive Data Table: Crystallographic and Spectroscopic Data for Scandium(III) Acetate
| Property | Anhydrous Scandium(III) Acetate | Scandium(III) Acetate Hydrate |
| Crystal System | Data not available in search results | Data not available in search results |
| Space Group | Data not available in search results | Data not available in search results |
| Coordination Geometry | Octahedral | Octahedral (presumed) |
| Acetate Coordination | Bridging | Data not available in search results |
| FTIR (cm⁻¹) νₐₛ(COO⁻) | Characteristic absorption band | Characteristic absorption band |
| FTIR (cm⁻¹) νₛ(COO⁻) | Characteristic absorption band | Characteristic absorption band |
| ¹³C NMR (ppm) C=O | Chemical shift indicative of coordination | Chemical shift indicative of coordination |
| ¹³C NMR (ppm) CH₃ | Chemical shift indicative of coordination | Chemical shift indicative of coordination |
| ⁴⁵Sc NMR (ppm) | Chemical shift dependent on solvent and concentration | Chemical shift dependent on solvent and concentration |
X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) for Hydration Shell and Coordination Geometry in Solution
The local coordination environment of the scandium(III) ion in aqueous solutions, such as those of this compound, is critical for understanding its chemical behavior. Techniques like X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) are powerful probes for elucidating this structure in a non-crystalline state.
XAFS spectroscopy measures the X-ray absorption coefficient of a material as a function of energy. xrayabsorption.orgmit.edu The technique is element-specific and provides information about the local atomic coordination and chemical state of the absorbing atom. mit.edu The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS). mit.edu For a solution of this compound, XAFS at the Sc K-edge can determine the average Sc-O bond distances and the coordination number (CN) of the scandium ion. Studies on aqueous Sc(III) solutions have used these techniques to characterize the hydration shell. For instance, analysis of scandium nitrate solutions by LAXS and XANES revealed that the Sc³⁺ ion is surrounded by six or seven water molecules. researchgate.net The mean Sc-O bond length for the inner hydration sphere is consistently found to be around 2.14 Å to 2.18 Å. researchgate.netrsc.orgresearchgate.net
LAXS provides information on the atomic distances in a liquid by measuring the angular distribution of scattered X-rays. For aqueous solutions, this technique can yield pair correlation functions, describing the probability of finding one atom at a certain distance from another. In a study on a 1 M scandium(III) nitrate solution, LAXS analysis combined with Empirical Potential Structure Refinement (EPSR) modeling showed that Sc³⁺ was coordinated by six or seven water molecules, with a primary Sc³⁺-O(H₂O) distance of 2.14 Å. researchgate.net It also indicated the possibility of ion pairing, where a nitrate ion's oxygen atom could enter the first coordination sphere. researchgate.net A similar approach applied to this compound in solution would elucidate the extent of direct coordination by acetate ligands versus water molecules, and characterize the geometry of the primary solvation shell.
| Technique | Information Provided | Typical Findings for Aqueous Sc(III) |
| XAFS | Element-specific local atomic structure (bond distances, coordination number). mit.edu | Sc-O distance of ~2.14-2.18 Å. rsc.orgresearchgate.net |
| LAXS | Average interatomic distances and pair correlation functions in solution. | Coordination number of 6-7 for water molecules. researchgate.net |
| EPSR | 3D structural model based on scattering data. | Reveals distribution of species, including ion pairs. researchgate.net |
Computational Approaches to Sc(III) Coordination Geometries
Computational chemistry provides indispensable tools for complementing experimental data and offering deeper insights into the structure, bonding, and dynamics of coordination complexes like this compound.
Density Functional Theory (DFT) for Predicting Optimal Geometries and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgmdpi.com It is widely applied to predict the geometries, energies, and properties of molecules and materials. mdpi.comsemanticscholar.org For scandium(III) complexes, DFT calculations can predict the most stable (optimal) coordination geometry, calculate bond lengths and angles, and describe the nature of the metal-ligand bonding.
DFT studies are essential for systems where single-crystal X-ray diffraction is not feasible, such as for species in solution or for modeling transient states. DFT can be used to model the this compound complex, including the explicit coordination of both acetate and water ligands. These calculations would predict the Sc-O bond distances for both the carboxylate groups of the acetate and the water molecules, providing a direct comparison with experimental data from XAFS or LAXS. While DFT is a powerful tool, the choice of the exchange-correlation functional can impact accuracy, particularly for systems with localized electrons like those in rare-earth elements. aps.org
Molecular Dynamics Simulations for Solution-Phase Interactions and Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound in an aqueous environment, MD simulations can model the dynamic interactions between the Sc(III) ion, its coordinated ligands (acetate and water), and the surrounding bulk solvent molecules.
Advanced MD simulations, such as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, offer a high level of accuracy by treating the chemically active region (the Sc(III) ion and its first coordination shell) with quantum mechanics, while the rest of the solvent is treated with classical molecular mechanics. rsc.org An ab initio QM/MM MD simulation of an aqueous Sc(III) ion proposed a seven-coordinate monocapped trigonal prismatic structure for the hydrated ion. rsc.org This study identified six prism water molecules with a mean Sc-O bond length of 2.14 Å and one capping water molecule at a distance of 2.26 Å. rsc.org Such simulations also provide information on the dynamics of ligand exchange, calculating the mean residence time of water molecules in the hydration shells. rsc.org This approach would be invaluable for understanding the stability of the acetate-scandium bond in solution and the kinetics of water exchange.
| Computational Method | Key Applications for Sc(III) Acetate Hydrate | Example Insights |
| DFT | Prediction of ground-state geometry, bond energies, electronic structure. aps.orgmdpi.com | Optimal Sc-O bond lengths and angles; nature of orbital interactions. |
| MD Simulations | Modeling of solution-phase behavior, hydration shell dynamics, ligand exchange. | Mean residence time of water ligands; structure of the second hydration shell. rsc.org |
| QM/MM | High-accuracy simulation of the primary coordination sphere in solution. rsc.org | Detailed geometry of the [Sc(acetate)ₓ(H₂O)ᵧ]³⁻ˣ⁺ complex in water. rsc.org |
Coordination Chemistry Principles Applied to this compound
Ligand Field Theory and Electronic Properties of Sc(III) in Acetate Environment
Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes, evolving from crystal field theory and molecular orbital theory. wikipedia.orgresearchgate.net It focuses on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. libretexts.org
The scandium(III) ion has an electronic configuration of [Ar]3d⁰, meaning its d-orbitals are empty. docbrown.info This has a profound effect on its properties. In an octahedral or other geometric field of ligands, such as the oxygen atoms from acetate and water molecules, the metal's d-orbitals are split into different energy levels. libretexts.org However, because Sc(III) has no d-electrons, there are no d-d electronic transitions possible. docbrown.info This is the primary reason why scandium(III) compounds, including this compound, are typically colorless or white. docbrown.info The absence of d-electrons also means there is no ligand field stabilization energy (LFSE), which in other transition metals can influence coordination geometry and thermodynamic stability. researchgate.net The bonding in Sc(III) complexes is primarily electrostatic, with significant covalent contributions arising from the interaction of the ligand donor orbitals with the empty, relatively high-energy 3d, 4s, and 4p orbitals of the scandium ion.
Comparison of Scandium(III) Coordination with Other Rare-Earth and Transition Metals
The coordination chemistry of scandium(III) is unique, sharing characteristics with both early transition metals and other rare-earth elements. wikipedia.org
Comparison with Rare-Earth Metals (Yttrium and Lanthanides): Scandium is often classified as a rare-earth element along with yttrium and the lanthanides, primarily due to its stable +3 oxidation state. wikipedia.org However, the Sc³⁺ ion is significantly smaller (ionic radius for CN=6 is ~74.5 pm) than Y³⁺ (~90 pm) and the lanthanide ions (e.g., La³⁺, ~103 pm). wikipedia.org This smaller size leads to a preference for lower coordination numbers, typically 6, whereas the larger rare-earth ions commonly exhibit coordination numbers of 8 or 9. wikipedia.org The bonds formed by Sc(III) also tend to have a greater degree of covalent character compared to the more ionic bonding seen in lanthanide complexes. researchgate.net
Comparison with Other Transition Metals: Unlike most d-block transition metals, scandium's chemistry is almost exclusively that of the Sc³⁺ ion, with its d⁰ configuration. docbrown.info This means it does not exhibit the variable oxidation states, rich redox chemistry, or the characteristic colors and magnetic properties that arise from partially filled d-orbitals in elements like iron, cobalt, or nickel. docbrown.infouci.edu Its coordination chemistry resembles that of other d⁰ ions like Ti⁴⁺ or Zr⁴⁺ in its preference for hard, oxygen-donating ligands like carboxylates and water. uci.edu
| Metal Ion | Typical Oxidation State | Ionic Radius (CN=6, pm) | Typical Coordination Number | Electronic Configuration | Key Features |
| Sc³⁺ | +3 | 74.5 | 6 | [Ar]3d⁰ | Colorless, diamagnetic, prefers hard ligands. docbrown.infowikipedia.org |
| Y³⁺ | +3 | 90.0 | 8, 9 | [Kr]4d⁰ | Chemically similar to heavy lanthanides. wikipedia.org |
| La³⁺ | +3 | 103 | 8, 9 | [Xe]4f⁰ | Largest rare-earth, highly ionic bonding. wikipedia.org |
| Fe³⁺ | +3 | 64.5 (high spin) | 6 | [Ar]3d⁵ | Colored, paramagnetic, variable oxidation states. |
| Ti⁴⁺ | +4 | 60.5 | 6 | [Ar]3d⁰ | Similar d⁰ configuration to Sc³⁺. uci.edu |
Reactivity and Mechanistic Investigations of Scandium Iii Acetate Hydrate Transformations
Solution Chemistry and Speciation in Aqueous Media
In aqueous solutions, the chemistry of scandium(III) acetate (B1210297) hydrate (B1144303) is dominated by the behavior of the scandium(III) cation (Sc³⁺), which is prone to hydrolysis, leading to the formation of various monomeric and polymeric species.
The Sc³⁺ cation, with its high charge density, readily undergoes hydrolysis in aqueous solutions. This process involves the coordination of water molecules to the scandium ion and the subsequent loss of protons, leading to the formation of hydroxo complexes. The extent of hydrolysis is highly dependent on the pH of the solution. The hydrolysis of the hydrated scandium ion can be represented by the following general equation:
[Sc(H₂O)₆]³⁺ + nH₂O ⇌ [Sc(OH)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + nH₃O⁺
The hydrolysis of Sc³⁺ begins at a relatively low pH, around 2.5. As the pH increases, the equilibrium shifts towards the formation of various hydroxo species. Potentiometric titration studies have been instrumental in identifying the predominant species formed during the hydrolysis of the scandium(III) ion. Research has identified the formation of species such as [Sc(OH)]²⁺, [Sc₂(OH)₂]⁴⁺, and [Sc₃(OH)₅]⁴⁺. The formation constants (log β) for these species provide quantitative insight into their stability and prevalence at different pH values.
| Hydrolytic Species | Formation Reaction | -log βpq | Estimated Standard Deviation |
|---|---|---|---|
| [Sc(OH)]²⁺ | Sc³⁺ + H₂O ⇌ [Sc(OH)]²⁺ + H⁺ | 4.840 | 0.008 |
| [Sc₂(OH)₂]⁴⁺ | 2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺ | 6.096 | 0.004 |
| [Sc₃(OH)₅]⁴⁺ | 3Sc³⁺ + 5H₂O ⇌ [Sc₃(OH)₅]⁴⁺ + 5H⁺ | 17.567 | 0.006 |
This table presents the formation constants for key hydrolytic species of Scandium(III) in a 0.10 mol dm⁻³ potassium nitrate solution at 25 °C, as determined by potentiometric titration.
As the concentration of scandium(III) and the pH of the solution increase, the formation of polynuclear hydroxo-bridged complexes becomes significant. Among these, the dimeric species [Sc₂(OH)₂]⁴⁺ is a key intermediate in the polymerization process. In this complex, two scandium ions are bridged by two hydroxide (B78521) ligands. Further hydrolysis and condensation can lead to the formation of higher oligomeric and polymeric species, eventually resulting in the precipitation of scandium hydroxide, Sc(OH)₃. The formation of these polynuclear species is a characteristic feature of the aqueous chemistry of highly charged metal ions.
Spectroscopic techniques are powerful tools for monitoring the dynamic processes of hydrolysis and polymerization of scandium(III) in solution. Although specific studies on scandium(III) acetate hydrate are limited, the principles can be inferred from studies on other scandium salts.
Raman Spectroscopy can provide insights into the coordination environment of the Sc³⁺ ion. For instance, studies on aqueous solutions of scandium(III) perchlorate have utilized Raman spectroscopy to characterize the hexaaqua-scandium(III) ion, [Sc(H₂O)₆]³⁺. Changes in the Raman spectra, particularly in the Sc-O stretching frequencies, can indicate the formation of hydroxo and oxo-bridged species as hydrolysis and polymerization proceed.
⁴⁵Sc Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable technique for probing the chemical environment of scandium. The ⁴⁵Sc nucleus is highly sensitive, and its chemical shift is dependent on the coordination number and the nature of the ligands surrounding the scandium ion. In principle, ⁴⁵Sc NMR could be used to distinguish between different hydrolytic species of scandium(III) acetate in solution, as each species would have a unique electronic environment and thus a distinct chemical shift. However, the quadrupolar nature of the ⁴⁵Sc nucleus can lead to broad signals, which may complicate the interpretation of the spectra for complex mixtures of species.
Ligand Exchange Kinetics and Mechanisms of Acetate and Water Ligands
The coordination sphere of the scandium(III) ion in aqueous acetate solutions is dynamic, involving the exchange of both acetate and water ligands. The mechanisms of these exchange reactions are crucial for understanding the reactivity of this compound.
In scandium(III) acetate complexes, the acetate ligand can coordinate to the scandium ion in a bidentate fashion, where both oxygen atoms of the carboxylate group are bonded to the metal center. However, upon the coordination of a water molecule, a "slipping" mechanism can occur, where the acetate ligand transitions from a bidentate to a monodentate coordination mode. In this monodentate mode, only one of the oxygen atoms of the acetate is directly bonded to the scandium ion.
This slipping mechanism is a key step in ligand exchange reactions, as it creates a vacant coordination site on the scandium ion, facilitating the entry of an incoming ligand, such as a water molecule. Computational studies on scandium-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) complexes with a capping acetate ligand have suggested that the coordination of a water molecule can induce this bidentate-to-monodentate shift of the acetate ligand. This process is likely stabilized by hydrogen bonding between the coordinated water molecule and the non-coordinating oxygen of the monodentate acetate ligand.
The kinetics of ligand substitution reactions at a metal center provide valuable information about the reaction mechanism. For scandium(III) complexes, ligand exchange can proceed through various mechanisms, including dissociative (D), associative (A), and interchange (I) pathways.
Dissociative (D) Mechanism: The reaction proceeds through a lower-coordination-number intermediate, where the leaving group departs before the entering group binds.
Associative (A) Mechanism: The reaction involves the formation of a higher-coordination-number intermediate, where the entering group binds before the leaving group departs.
Interchange (I) Mechanism: The entering and leaving groups exchange in a concerted manner, without a distinct intermediate. The interchange mechanism can have either associative (Iₐ) or dissociative (Iₔ) character.
Kinetic studies on catalytic reactions involving scandium(III) complexes have utilized techniques such as reaction heat flow calorimetry and in situ infrared spectroscopy to monitor reaction progress and elucidate mechanistic details. Such approaches could, in principle, be applied to study the kinetics of ligand exchange in this compound.
Thermal Decomposition Pathways and Material Transformation Mechanisms
The thermal decomposition of this compound is a critical process for the synthesis of high-purity scandium(III) oxide (Sc₂O₃), a material of significant interest in ceramics, catalysts, and electronics. The transformation from the hydrated acetate salt to the oxide is a multi-step process involving dehydration and the breakdown of the anhydrous acetate, with the final product's characteristics being highly dependent on the thermal conditions and the surrounding atmosphere.
Multi-step Decomposition to Scandium Oxide (Sc₂O₃)
The thermal decomposition of this compound to scandium(III) oxide is a sequential process that can be broadly categorized into two primary stages: dehydration and decomposition of the anhydrous salt.
First, the coordinated water molecules are removed from the hydrate. This dehydration step typically occurs at temperatures ranging from 100°C to 200°C. Following the loss of water, the resulting anhydrous scandium(III) acetate undergoes further decomposition at higher temperatures, generally between 300°C and 400°C. This stage involves the breakdown of the acetate ligands.
While specific, isolated intermediates for scandium acetate are not extensively detailed in the literature, analysis of similar rare-earth metal acetates suggests a likely decomposition pathway. The anhydrous acetate is believed to decompose into an intermediate scandium oxycarbonate (Sc₂O(CO₃)₂) or a related basic carbonate species. This intermediate is unstable at higher temperatures and subsequently decomposes to form scandium(III) oxide (Sc₂O₃) by releasing carbon dioxide. The final conversion to phase-pure scandium oxide is typically achieved by calcination at temperatures between 500°C and 800°C .
Dehydration: Sc(CH₃COO)₃·xH₂O(s) → Sc(CH₃COO)₃(s) + xH₂O(g)
Decomposition to Intermediate: 2Sc(CH₃COO)₃(s) + O₂(g) → Sc₂O(CO₃)₂(s) + volatile organic products + CO₂(g)
Final Decomposition to Oxide: Sc₂O(CO₃)₂(s) → Sc₂O₃(s) + 2CO₂(g)
Table 1: General Stages of Thermal Decomposition of this compound
| Stage | Temperature Range (°C) | Process | Product(s) |
|---|---|---|---|
| 1 | 100 - 200 | Dehydration | Anhydrous Scandium(III) acetate |
| 2 | 300 - 400 | Acetate Decomposition | Intermediate species (e.g., Oxycarbonate) |
| 3 | 500 - 800 | Calcination | Scandium(III) Oxide (Sc₂O₃) |
Influence of Atmosphere and Temperature on Decomposition Products and Purity
The atmosphere and temperature profile during the thermal decomposition of this compound are critical parameters that significantly influence the composition and purity of the final scandium oxide product.
Influence of Atmosphere: The composition of the furnace atmosphere plays a pivotal role in determining the nature of the intermediate and final products.
Inert Atmosphere (e.g., Nitrogen, Argon): Performing the decomposition under an inert atmosphere is a common strategy to prevent the formation of stable carbonate or oxycarbonate intermediates . In the absence of oxygen, the decomposition of the acetate group can proceed through different pathways, potentially minimizing carbonate impurities in the final oxide. This is crucial for applications where high-purity Sc₂O₃ is required.
Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of air or oxygen, the organic fragments from the acetate ligands are more likely to combust. This can facilitate the formation of scandium carbonate or oxycarbonate as stable intermediates. While these intermediates will eventually decompose to the oxide at higher temperatures, their formation can influence the morphology and crystallinity of the final product. Incomplete decomposition of these carbonate species can lead to impurities in the scandium oxide.
Influence of Temperature: The heating rate and final calcination temperature are crucial for controlling the properties of the resulting scandium oxide. A controlled, slow heating rate allows for the complete removal of water and organic components, preventing structural defects in the final material. The final calcination temperature, typically in the range of 500-800°C, is essential to ensure the complete decomposition of any intermediate species and to achieve the desired crystallinity of the Sc₂O₃ . Insufficient temperature may result in an amorphous product with residual impurities, while excessively high temperatures can lead to particle sintering and a reduction in surface area.
Table 2: Effect of Atmosphere on Decomposition Products
| Atmosphere | Potential Intermediate(s) | Final Product | Purity Considerations |
|---|---|---|---|
| Inert (N₂, Ar) | Anhydrous Scandium Acetate | Scandium(III) Oxide | Minimizes carbonate impurities |
| Oxidizing (Air) | Scandium Oxycarbonate/Carbonate | Scandium(III) Oxide | Potential for residual carbonate impurities if not fully calcined |
Interactions with Diverse Organic and Inorganic Substrates: Fundamental Reactivity
This compound exhibits reactivity with a range of organic and inorganic compounds, primarily driven by the Lewis acidic nature of the Sc³⁺ ion and its utility as a precursor for various scandium-containing materials.
Reactivity with Organic Substrates: As a Lewis acid catalyst, this compound can facilitate a variety of organic transformations. The scandium(III) ion can coordinate with carbonyl groups and other electron-rich functionalities, thereby activating the substrate for nucleophilic attack. This catalytic activity is notable in several key reaction types:
Aldol Reactions: It has been shown to be an effective catalyst in promoting aldol reactions, leading to high yields and diastereoselectivity .
Friedel-Crafts Alkylation: The compound can catalyze the alkylation of aromatic rings .
Condensation Reactions: Its Lewis acidity makes it a candidate for promoting various condensation reactions.
Although scandium(III) triflate is more commonly cited for a broader range of catalytic applications due to its higher Lewis acidity and stability, the acetate salt provides a less aggressive and potentially more selective alternative for certain transformations researchgate.netslideshare.net.
Reactivity with Inorganic Substrates: The interactions of this compound with inorganic substrates are fundamental to its role as a precursor in materials synthesis.
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis to form scandium(III) hydroxide and acetic acid . The extent of hydrolysis is dependent on the pH of the solution.
Formation of Complex Oxides: Scandium(III) acetate is a valuable precursor in the sol-gel and other solution-based synthesis routes for producing mixed-metal oxides. By co-precipitating or co-decomposing scandium acetate with acetates or other salts of different metals, it is possible to synthesize complex oxides with tailored compositions and properties.
Reactions with Acids: Like other metal carbonates and acetates, scandium(III) acetate will react with strong mineral acids to form the corresponding scandium salt, water, and acetic acid. For instance, reaction with hydrochloric acid would yield scandium(III) chloride.
Ligand Exchange/Complex Formation: The acetate ligands can be displaced by other coordinating species. For example, it reacts with trilacunary Keggin precursors in an acetate buffer to form scandium-containing heteropolytungstates researchgate.net. In aqueous solutions, it can form complex dimeric hydrolysis products .
Applications in Catalysis and Advanced Organic Transformations
Scandium(III) Acetate (B1210297) Hydrate (B1144303) as a Lewis Acid Catalyst in Organic Synthesis
Scandium(III) acetate hydrate serves as a Lewis acid catalyst, activating various organic reactions. Its catalytic utility is rooted in the scandium(III) ion's properties, which facilitate a range of chemical transformations valuable in both laboratory and industrial settings.
This compound is effective in promoting key carbon-carbon bond-forming reactions. It has been shown to catalyze Aldol reactions, leading to high yields and excellent diastereoselectivity. The compound also acts as a Lewis acid catalyst in Friedel-Crafts alkylation reactions. In the realm of asymmetric synthesis, scandium triacetate is noted for its utility in asymmetric catalysis due to its Lewis acidity. While many advanced asymmetric transformations utilize scandium(III) triflate (Sc(OTf)₃) in combination with chiral ligands, the foundational Lewis acidity of the Sc³⁺ ion is the critical factor. mdpi.comresearchgate.netresearchgate.net
For example, a chiral scandium catalyst, generated in situ from Sc(OTf)₃ and a chiral N,N'-dioxide ligand, has been used to catalyze the asymmetric Friedel–Crafts alkylation between ortho-quinone methides and C3-substituted indoles. mdpi.com
Table 1: Examples of Scandium-Catalyzed C-C Bond Forming Reactions Note: The following table includes examples using the common scandium catalyst Sc(OTf)₃ to illustrate the catalytic potential of the Sc(III) ion.
| Reaction Type | Reactants | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Ref |
| Friedel-Crafts Alkylation | ortho-Quinone methide + C3-substituted indole | 5 mol% Sc(OTf)₃ + Chiral N,N'-dioxide ligand | Chiral macrodiolide precursor | High | High | mdpi.com |
| Domino Reaction | Cyclopropane-1,1-dimethylester + γ-hydroxyenone | 5 mol% Sc(OTf)₃ + Chiral N,N'-dioxide ligand | Chiral bicyclic product | up to 99% | up to 99% | mdpi.com |
| [3+2] Cycloaddition | α-Substituted diazoester + Exocyclic enone | 10 mol% Sc(OTf)₃ + Chiral N,N'-dioxide ligand | Chiral 1-pyrazoline | 50-93% | up to 98% | mdpi.com |
This table is generated based on data for Sc(OTf)₃ to demonstrate the capability of scandium(III) catalysts.
The catalytic activity of scandium(III) acetate extends to reactions forming bonds with heteroatoms. It is considered a mild Lewis acid suitable for reductive amination reactions, where it promotes the conversion of ketones with minimal formation of unwanted alcohol by-products. google.com Studies comparing various scandium(III) salts (acetate, triflate, and chloride) in these reactions showed that all produced few alcohol by-products, indicating the robustness of the scandium ion as the catalyst. google.com
Scandium(III) catalysts are effective in promoting cycloaddition reactions. researchgate.netresearchgate.net Chiral scandium catalysts, typically derived from Sc(OTf)₃, have been extensively used to achieve high enantioselectivity in transformations like the Diels-Alder reaction and [3+2] cycloadditions. mdpi.comresearchgate.net For instance, the enantioselective [3+2] cycloaddition of α-substituted diazoesters with exocyclic enones can be catalyzed by a chiral scandium complex, yielding chiral 1-pyrazolines in good yields and high stereoselectivities. mdpi.com
Mechanistic Insights into Scandium(III)-Catalyzed Reactions
Understanding the reaction mechanisms of scandium(III) catalysts is essential for optimizing their performance and designing new synthetic methods.
To elucidate the nature of a catalytic process, kinetic studies can be employed to distinguish between homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) mechanisms. khanacademy.orgmdpi.comyoutube.com Monitoring reaction rates while varying the concentration of the scandium(III) catalyst can provide insights into this distinction. In some scandium-catalyzed systems, a complex interplay between soluble and precipitated catalyst species has been observed, where the precipitate can act as a reservoir for the active soluble catalyst. nsf.gov The distinction is crucial as homogeneous catalysts are often more active and selective but harder to recycle, whereas heterogeneous catalysts are stable and easily separable but may have lower activity. rsc.org
Spectroscopic methods are powerful tools for investigating the coordination between the scandium catalyst and the substrate.
NMR Spectroscopy : Solid-state ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for examining the molecular structure and symmetry of the scandium coordination environment. nih.gov The ⁴⁵Sc quadrupolar coupling constants (CQ), which can range from 3.9 to 13.1 MHz for various scandium compounds, correlate directly with the symmetry of the scandium's local environment. nih.gov For scandium acetate, solid-state NMR has been used in conjunction with other techniques to determine its one-dimensional coordination polymer structure. iastate.edu The isotropic ⁴⁵Sc chemical shift can suggest the coordination number of the scandium atom. iastate.eduresearchgate.net
EXAFS (Extended X-ray Absorption Fine Structure) : X-ray absorption spectroscopy (XAS), which includes EXAFS, is a key technique for probing the structure of active sites in catalysts. ucdavis.edu EXAFS provides quantitative information about the average local coordination environment, including bond distances and coordination numbers, for the chosen element (scandium in this case). ucdavis.edu This technique is especially valuable for characterizing catalysts under reaction conditions to understand the structure of the active species. ucdavis.edu
Computational Modeling of Catalytic Transition States and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of catalytic reactions at an atomic level. mdpi.comnih.gov Such theoretical studies are crucial for understanding chemical reactivity, modeling complex reaction pathways, and rationally designing more efficient catalysts. mdpi.comnih.gov For a scandium-catalyzed reaction, DFT calculations can map the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products.
While specific DFT studies on this compound are not widely published, the methodology can be inferred from computational work on other Lewis acidic scandium complexes, such as those involving scandium(III) triflate. dntb.gov.uamdpi.com These studies typically involve:
Modeling the Active Catalyst: The initial step involves modeling the geometry and electronic structure of the active scandium species, which may involve coordination with solvent molecules or the reactants themselves.
Locating Transition States: By modeling the interaction of the scandium catalyst with the substrates, researchers can identify the transition state structures for key steps in the reaction mechanism. The calculated energy of these transition states is critical for determining the reaction's activation energy barrier.
Mapping the Reaction Pathway: The entire reaction pathway can be computationally modeled, providing a step-by-step energetic profile of the transformation. This allows for the identification of the rate-determining step and can reveal potential side reactions. researchgate.net
The insights gained from such computational models are invaluable for optimizing reaction conditions and for the rational design of more effective catalysts. nih.gov For example, understanding how the acetate and hydrate ligands of this compound participate in or influence the stability of the transition state could guide the development of modified catalysts with enhanced activity or selectivity.
Table 1: Representative Data from a Hypothetical DFT Study on a Scandium-Catalyzed Reaction This table illustrates the type of data that would be generated from a computational study on a reaction catalyzed by this compound. The values are purely illustrative.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Energy (kcal/mol) | 0.0 | +15.2 | -25.8 |
| Sc-O Bond Length (Å) | 2.15 | 2.35 | 2.18 |
| C-C Forming Bond (Å) | N/A | 2.10 | 1.54 |
Development of Heterogeneous this compound Catalysts
Homogeneous catalysts, while often highly active and selective, suffer from challenges in separation from the reaction mixture and reusability. mdpi.comrsc.org The development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, addresses these issues, contributing to more sustainable and economically viable chemical processes. rsc.orgresearchgate.net While research into heterogeneous this compound catalysts is not extensive, the principles of heterogenization are well-established for other scandium catalysts, notably scandium triflate. acs.org
The goal is to anchor the scandium(III) species onto a solid matrix without significantly compromising its Lewis acidic activity, while preventing it from leaching into the reaction medium during the catalytic process. researchgate.netrsc.org
Immobilization Techniques and Support Materials
The choice of immobilization strategy and support material is critical for the performance of the final heterogeneous catalyst. rsc.orgrsc.org Several techniques could be employed to immobilize this compound:
Covalent Bonding: The scandium complex can be attached to a functionalized support. For instance, a polymer or silica (B1680970) support could be modified with ligands that can coordinate to the scandium ion, forming a stable covalent or coordinative bond. acs.org
Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as a metal-organic framework (MOF) or a polymer matrix. acs.org This method, known as microencapsulation, can effectively prevent the catalyst from leaching while allowing reactants and products to diffuse. acs.org
Adsorption/Ion Exchange: Scandium(III) ions can be adsorbed onto the surface of acidic or basic supports like silica, alumina, or ion-exchange resins. acs.org The interaction is often based on electrostatic forces or the formation of surface complexes.
The selection of the support material is equally important and depends on the reaction conditions such as the solvent and temperature. Common supports include inorganic oxides, polymers, and carbon-based materials. researchgate.net
Table 2: Overview of Potential Support Materials and Immobilization Methods for Scandium Catalysts
| Support Material | Immobilization Method | Potential Advantages |
| Polystyrene | Covalent bonding via functionalized linkers, Microencapsulation | High surface area, tunable properties. acs.orgacs.org |
| Silica (SiO2) | Covalent attachment via silane (B1218182) coupling agents, Adsorption | High thermal and mechanical stability. nih.gov |
| Alumina (Al2O3) | Adsorption, impregnation | Good mechanical strength and thermal stability. |
| Ion-Exchange Resins | Ion exchange | Simple preparation, strong catalyst binding. acs.org |
| Metal-Organic Frameworks (MOFs) | Encapsulation, Post-synthetic modification | High porosity, well-defined active sites. |
Characterization of Active Sites and Catalyst Stability
Thorough characterization is essential to confirm the successful immobilization of the catalyst, understand the nature of the active sites, and assess the catalyst's stability. researchgate.net Identifying the structure and composition of active sites is crucial for establishing structure-activity relationships and designing improved catalysts. bohrium.comupc.edu
A combination of spectroscopic and microscopic techniques is typically employed:
Spectroscopic Techniques:
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and oxidation state of the scandium on the support surface. upc.edu
Extended X-ray Absorption Fine Structure (EXAFS) can elucidate the local coordination environment of the scandium atoms, including bond distances and coordination numbers, helping to understand how the scandium is bound to the support. bohrium.comupc.edu
Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the functional groups on the support and to study the interaction between the scandium species and the support material. upc.edu
Microscopic Techniques:
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) can provide visual information on the morphology of the support and the dispersion of the scandium species. researchgate.netbohrium.com
Catalyst stability is a critical parameter for any heterogeneous catalyst. A key aspect of this is the resistance to leaching , where the active metal species detaches from the support and enters the solution phase. researchgate.netrsc.org Leaching tests are performed by analyzing the reaction solution after catalysis (e.g., using Inductively Coupled Plasma - ICP analysis) to quantify any dissolved scandium. The recyclability of the catalyst is also tested over multiple reaction cycles to ensure it maintains its activity and structural integrity. mdpi.comresearchgate.net
Table 3: Techniques for Characterization of Heterogeneous Scandium Catalysts
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation state of Sc. upc.edu |
| Extended X-ray Absorption Fine Structure (EXAFS) | Local coordination environment, bond distances. bohrium.comupc.edu |
| Transmission Electron Microscopy (TEM) | Catalyst morphology, particle size, and dispersion. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups, catalyst-support interaction. upc.edu |
| Inductively Coupled Plasma (ICP) Analysis | Quantification of leached scandium in solution to test stability. rsc.org |
Integration into Advanced Materials Science and Engineering
Scandium(III) Acetate (B1210297) Hydrate (B1144303) as a Precursor for Scandium Oxide Nanomaterials and Thin Films
Scandium(III) acetate hydrate is a key starting material for producing scandium oxide (Sc₂O₃), a material of significant interest for applications in electronics, optics, and catalysis.
Scandium oxide nanoparticles can be synthesized from this compound primarily through thermal decomposition. This process involves heating the precursor above 200°C, causing it to decompose and release acetic acid vapors, ultimately yielding scandium oxide. nih.govstanfordmaterials.com This method is valued for its simplicity in producing pure oxide powders. nih.govsamaterials.com The thermal decomposition of metal acetates is a common route for synthesizing oxide nanoparticles, where control over parameters like temperature ramp rate and atmosphere can influence the characteristics of the resulting nanoparticles, such as their size and crystallinity. mdpi.com
While solvothermal synthesis is a widely used method for producing nanoparticles with controlled size and morphology, the use of this compound in this context is not as extensively documented as other precursors like scandium chloride (ScCl₃) or scandium nitrate. icn2.catresearchgate.netresearchgate.net Solvothermal methods involve a chemical reaction in a sealed vessel at temperatures above the solvent's boiling point, allowing for high pressure to facilitate the formation of crystalline materials. icn2.cat Research on Sc₂O₃ nanoparticle synthesis often employs sol-gel routes followed by calcination, starting from precursors other than scandium acetate. researchgate.netresearchgate.net
Table 1: Comparison of Synthesis Routes for Sc₂O₃ Nanoparticles
| Synthesis Route | Precursor Example | General Process | Key Advantages |
| Thermal Decomposition | This compound | Heating the precursor in a controlled atmosphere to induce decomposition into the oxide form. | Simplicity, direct conversion to oxide. nih.gov |
| Solvothermal/Hydrothermal | Scandium Chloride (ScCl₃) | Reaction in a solvent at elevated temperature and pressure within an autoclave. | Good control over particle size and morphology. icn2.cat |
| Sol-Gel | Scandium Chloride (ScCl₃) | Formation of a sol (colloidal suspension) which then undergoes a transition to a gel (solid network). The gel is then dried and calcined. | Can produce highly pure and homogeneous nanoparticles. researchgate.net |
Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) are crucial techniques for fabricating high-quality thin films with precise thickness control, essential for the microelectronics and optics industries. However, this compound is not typically used as a precursor in these processes. The primary reason is the requirement for precursors with high volatility and thermal stability in the vapor phase to ensure controlled deposition.
For ALD and MOCVD of scandium-containing films, precursors such as scandium β-diketonates and scandium amidinates are favored due to their suitable physical properties. These organometallic compounds can be vaporized and transported to a substrate surface where they react in a controlled manner to deposit a thin film. The choice of precursor is critical for achieving uniform and conformal coatings, especially on complex three-dimensional structures.
Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Scandium(III) ions are effective in forming robust and stable metal-organic frameworks (MOFs). rsc.org this compound can serve as a source of scandium ions for the synthesis of these crystalline porous materials.
Metal-organic frameworks are constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linker molecules. mdpi.com The choice of metal and linker determines the topology and properties of the resulting MOF. Scandium-based MOFs (Sc-MOFs) have attracted interest due to their potential for high stability. rsc.orgrsc.org In the synthesis of Sc-MOFs, this compound can be used as the metal precursor, reacting with various organic linkers under solvothermal conditions to form the framework structure. The acetate ligands are displaced by the linker molecules during the formation of the coordination polymer. The resulting Sc-MOFs can exhibit high porosity and thermal stability, making them promising for applications in gas storage and catalysis.
A novel approach in MOF synthesis is "clip-off chemistry," which involves the programmed disassembly of a pre-existing MOF to generate new structures or isolate specific molecular building blocks. nih.govicn2.catnih.gov This technique allows for the creation of complex SBUs that can then be used to construct new MOFs. In the context of scandium, a parent Sc-MOF can be synthesized and then selectively disassembled by cleaving specific bonds within the organic linkers. This process can yield discrete, functionalized scandium-containing clusters. nih.gov These isolated clusters can then be "reused" as prefabricated building blocks in reactions with different linkers to form new, rationally designed MOFs with predictable topologies. nih.gov This strategy provides a higher degree of control over the final structure compared to traditional one-pot MOF syntheses. While the initial synthesis of the parent MOF can utilize various scandium salts, the clip-off process itself offers a pathway to novel scandium-based materials.
Development of Scandium-Containing Advanced Ceramics and Glasses
This compound is an important precursor in the fabrication of advanced ceramics and glasses. When used as a dopant or a primary component, it can significantly enhance the material's properties.
In the production of high-performance ceramics, this compound is utilized to introduce scandium oxide into the ceramic matrix. stanfordmaterials.comsamaterials.com The addition of scandium oxide can improve thermal stability, mechanical strength, and ionic conductivity. samaterials.com A notable application is in scandium-stabilized zirconia (ScSZ), a ceramic used in solid oxide fuel cells (SOFCs) and as a thermal barrier coating. The high solubility of this compound facilitates its homogeneous distribution within the precursor mixture, leading to a uniform ceramic microstructure after sintering.
The decomposition of this compound to scandium oxide upon heating is a key step in these applications. samaterials.com This in-situ formation of the oxide ensures a fine and reactive powder that is conducive to sintering and the formation of a dense ceramic body.
Applications in Solid-State Ionics and Energy Storage Materials (Focus on Material Synthesis Aspect)
This compound serves as a critical precursor in the synthesis of advanced materials for solid-state ionics and energy storage devices. Its utility is particularly evident in the fabrication of solid electrolytes and in the enhancement of electrode stability. The compound's solubility and thermal decomposition characteristics make it a suitable starting material for various synthesis techniques, including sol-gel and as an additive in electrolyte formulations.
A notable application of this compound is in the synthesis of scandia-stabilized zirconia (ScSZ), a prominent solid electrolyte for intermediate-temperature solid oxide fuel cells (SOFCs). The sol-gel method is frequently employed for this purpose, leveraging the molecular-level mixing of precursors to achieve a homogeneous distribution of the scandium dopant within the zirconia lattice. This homogeneity is crucial for optimizing the ionic conductivity of the resulting ceramic electrolyte.
In a typical sol-gel synthesis of mesoporous 9 mol% Sc-ZrO2 powders, scandium(III) acetate is used as the scandium source alongside a zirconium precursor like zirconium ethoxide. researchgate.net The process involves the hydrolysis and condensation of these precursors in a suitable solvent, such as ethylene (B1197577) glycol, to form a gel. Subsequent heat treatment of the gel leads to the formation of the crystalline ScSZ powder. researchgate.net The choice of scandium acetate as a precursor is advantageous due to its solubility and its ability to decompose cleanly, yielding scandium oxide upon calcination.
Beyond solid electrolytes for SOFCs, this compound also finds application as an electrolyte additive in energy storage systems. Research has shown that its introduction into aqueous electrolytes can enhance the stability of metal anodes. For instance, scandium acetate has been utilized as an additive in aqueous zinc sulfate (B86663) electrolytes to improve the stability of zinc metal anodes. researchgate.netresearchgate.net This application focuses on suppressing detrimental side reactions and the formation of dendrites, which are common challenges in aqueous battery systems. researchgate.netresearchgate.net
The following table summarizes the key aspects of material synthesis where this compound is employed:
| Material | Application Area | Synthesis Method | Role of this compound | Key Research Finding |
| Mesoporous 9 mol% Scandia-Stabilized Zirconia (Sc-ZrO2) | Solid Electrolyte for Intermediate-Temperature Solid Oxide Fuel Cells (SOFCs) | Sol-Gel Synthesis | Scandium precursor | Enables the synthesis of mesoporous powders with high ionic conductivity. researchgate.net |
| Zinc Metal Anode | Aqueous Zinc-Ion Batteries | Electrolyte Additive | Stabilizing agent in the electrolyte | Improves the stability of the zinc metal anode by suppressing side reactions and dendrite formation. researchgate.netresearchgate.net |
Detailed research findings on the synthesis of scandia-stabilized zirconia using a sol-gel process with scandium acetate are presented in the table below:
| Precursors | Solvent | Synthesis Technique | Resulting Material | Significance |
| Zirconium ethoxide, Scandium acetate | Ethylene glycol | Sol-gel | Mesoporous 9 mol% Sc-ZrO2 powder | Suitable for application as a high ionic conductivity electrolyte in intermediate-temperature SOFCs. researchgate.net |
This synthesis-focused approach highlights the importance of this compound in developing next-generation materials for efficient energy conversion and storage.
Theoretical and Computational Investigations of Scandium Iii Acetate Hydrate Systems
Quantum Chemical Studies on Electronic Structure, Bonding, and Charge Distribution
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure, bonding, and charge distribution within scandium(III) acetate (B1210297) hydrate (B1144303). While specific DFT studies exclusively on the hydrated acetate complex are not extensively documented in publicly available literature, valuable insights can be drawn from computational investigations of scandium complexes with various ligands, including those with carboxylate functionalities.
Studies on a range of scandium(III) complexes reveal that the bonding is predominantly ionic, a consequence of the large electronegativity difference between scandium and oxygen. The Sc³⁺ ion, with its [Ar] electron configuration, acts as a strong Lewis acid, readily accepting electron density from the oxygen atoms of the acetate and water ligands.
Bonding Analysis:
Natural Bond Orbital (NBO) analysis is a common technique used to understand the nature of the bonding in these systems. This method localizes the molecular orbitals into orbitals that align with the classical concepts of core, lone pair, and bonding/antibonding orbitals. For a hypothetical scandium(III) acetate hydrate monomer, NBO analysis would likely show significant charge transfer from the oxygen lone pairs of the acetate and water ligands to the vacant orbitals of the scandium ion. This charge transfer is a key component of the covalent character of the Sc-O bonds.
Energy Decomposition Analysis (EDA) can further dissect the interaction energy between the scandium ion and its ligands into distinct components: electrostatic, Pauli repulsion, orbital interaction (covalent), and dispersion forces. In scandium complexes, the electrostatic component is typically the dominant stabilizing interaction. However, the orbital interaction term, which quantifies the covalent contribution, is also significant and essential for a complete description of the bonding.
Charge Distribution:
The distribution of atomic charges is a critical aspect of the electronic structure. Computational methods can assign partial charges to each atom in the this compound system. The scandium atom is expected to carry a significant positive charge, though less than the formal +3, due to electron donation from the ligands. Correspondingly, the oxygen atoms of the acetate and water ligands will bear negative charges. This charge distribution influences the molecule's reactivity, solubility, and intermolecular interactions.
Table 1: Representative Theoretical Bond Characteristics in Scandium(III) Coordination
| Parameter | Typical Value/Observation | Significance |
| Sc-O Bond Distance | ~2.1 - 2.2 Å | Indicates a strong interaction between scandium and oxygen. |
| Nature of Sc-O Bond | Primarily ionic with a significant covalent contribution. | The covalent character arises from ligand-to-metal charge transfer. |
| Charge on Sc Atom | Less than the formal +3 charge. | Reflects the extent of electron donation from the ligands. |
| Charge on O Atoms | Negative partial charge. | Highlights the electron-donating nature of the acetate and water ligands. |
Note: The values presented are illustrative and based on general findings for Sc(III)-oxygen coordination environments. Specific values for this compound would require dedicated computational studies.
Ab Initio Molecular Dynamics for Dynamic Behavior in Solution and Solid State
Ab initio molecular dynamics (AIMD) is a powerful computational technique that allows for the simulation of the dynamic evolution of a system by calculating the forces on the atoms from first principles (quantum mechanics) at each time step. This method provides a detailed picture of atomic motions, conformational changes, and solvent effects.
Dynamic Behavior in Solution:
For this compound in an aqueous solution, AIMD simulations, often in combination with a quantum mechanics/molecular mechanics (QM/MM) approach, can provide invaluable insights into its behavior. In a QM/MM simulation, the scandium ion and its immediate coordination sphere (acetate and water ligands) are treated with a high level of quantum mechanical theory, while the surrounding solvent is modeled using classical molecular mechanics.
Such simulations can reveal:
Hydration Structure: The number of water molecules in the first and second hydration shells of the scandium ion and their geometric arrangement. Studies on the aqueous Sc(III) ion suggest a dynamic coordination environment, with the coordination number potentially fluctuating. For the hydrated Sc(III) ion, a monocapped trigonal prismatic structure with seven surrounding water molecules has been proposed based on QM/MM simulations rsc.orgresearchgate.net. The mean Sc(III)–O bond length for the six prism water molecules was identified as 2.14 Å, with the capping water molecule at approximately 2.26 Å rsc.orgresearchgate.net.
Ligand Exchange Dynamics: The mechanism and timescale of the exchange of water molecules and acetate ligands between the first coordination sphere of the scandium ion and the bulk solvent. The mean residence time for water molecules in the second hydration shell of a hydrated Sc(III) ion has been predicted to be around 7.3 ps rsc.orgresearchgate.net.
Vibrational Spectra: The vibrational frequencies of the Sc-O bonds and the internal modes of the acetate and water ligands can be calculated from the atomic trajectories. For the hydrated Sc(III) ion, the Sc(III)-O stretching frequency has been evaluated to be around 432 cm⁻¹ rsc.orgresearchgate.net.
Dynamic Behavior in the Solid State:
In the solid state, anhydrous scandium(III) acetate is known to have a polymeric chain structure with bridging acetate ligands wikipedia.org. The hydrate would likely exhibit a more complex crystal structure with water molecules involved in the coordination sphere of the scandium ion and/or participating in hydrogen bonding within the crystal lattice.
Solid-state AIMD simulations can be employed to study:
Lattice Dynamics: The vibrational modes (phonons) of the crystal lattice, which are crucial for understanding its thermal properties.
Phase Transitions: The behavior of the material at different temperatures and pressures, including the prediction of potential phase transitions.
Role of Water Molecules: The dynamics of the water molecules within the crystal, including their librational and translational motions, and their role in stabilizing the crystal structure through hydrogen bonding.
The combination of experimental techniques like solid-state NMR with DFT-based molecular dynamics simulations has been shown to be a powerful approach to map the dynamics of scandium complexes in three-dimensional space ameslab.gov. This approach could be applied to this compound to understand the motional freedom of the acetate and water ligands in the solid state.
Predictive Modeling of Reactivity and Catalytic Pathways
Predictive modeling in computational chemistry utilizes theoretical models to forecast the reactivity of a compound and to elucidate potential reaction mechanisms. For this compound, this can be applied to understand its thermal decomposition and its potential as a catalyst or catalyst precursor.
Thermal Decomposition:
This compound is known to decompose to scandium oxide upon heating wikipedia.org. Computational modeling can provide a detailed atomistic picture of this process. By calculating the potential energy surface, researchers can identify the transition states and intermediates involved in the dehydration and subsequent decomposition of the acetate ligands. This can help in understanding the reaction kinetics and the factors that influence the properties of the resulting scandium oxide.
Catalytic Pathways:
Scandium compounds, particularly scandium(III) triflate, are known to be effective Lewis acid catalysts in a variety of organic reactions acs.org. Scandium(III) acetate, by providing a source of Sc³⁺ ions, could also exhibit catalytic activity. Computational modeling can be instrumental in:
Screening Potential Reactions: By calculating the activation energies for a range of potential reactions, it is possible to predict which reactions are likely to be catalyzed by a scandium acetate-derived species.
Elucidating Reaction Mechanisms: For a given catalyzed reaction, DFT calculations can be used to map out the entire catalytic cycle, identifying the structures of all intermediates and transition states. This provides a deep understanding of how the catalyst functions. For instance, in scandium-catalyzed intramolecular hydroamination reactions, computational studies can help to understand the role of the scandium center in activating the substrates acs.org.
Designing Better Catalysts: By understanding the structure-activity relationships, computational models can guide the design of more efficient and selective scandium-based catalysts.
The development of predictive models often relies on building a substantial dataset from either experimental results or high-throughput computational screening researchgate.net. Machine learning techniques can then be employed to identify complex relationships between catalyst structure and performance udel.edu.
Development and Refinement of Force Fields for Scandium-Containing Chemical Systems
While AIMD provides a highly accurate description of a system's dynamics, it is computationally very expensive, limiting its application to relatively small systems and short timescales. For larger systems and longer simulations, classical molecular dynamics (MD) based on force fields is the method of choice. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms.
The development of accurate force fields for metal-containing systems, including those with scandium, is a significant challenge. The interaction of the metal ion with its ligands often involves a complex interplay of electrostatic, polarization, and charge-transfer effects that are not easily captured by simple classical models.
Challenges in Force Field Development for Scandium:
Parameterization of Metal-Ligand Interactions: The parameters for the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions involving the scandium ion need to be carefully determined.
Polarization Effects: The charge distribution around the scandium ion can change significantly depending on its coordination environment. A simple fixed-charge model may not be sufficient to capture this, necessitating the use of more advanced polarizable force fields.
Coordination Flexibility: Scandium(III) can exhibit different coordination numbers and geometries, and the force field must be able to describe these different states accurately.
Approaches to Force Field Development:
A common approach to developing force fields for metal complexes is to derive the parameters from high-level quantum mechanical calculations. For instance, the bonded parameters can be obtained by fitting to the potential energy surface around the equilibrium geometry calculated with DFT. The non-bonded parameters, particularly the partial atomic charges, can be derived from methods that reproduce the quantum mechanically calculated electrostatic potential.
Recent work has focused on developing systematic and automated procedures for force field parameterization for coordination complexes researchgate.net. For carboxylate groups, which are central to scandium(III) acetate, consistent force fields have been developed based on ab initio calculations, highlighting the importance of accurately treating the interaction with the metal cation nih.gov. Tools and methodologies are also being developed to build force fields for the simulation of metal complexes, including those of radiometals like scandium, for applications in medicinal chemistry mdpi.com.
The development of a dedicated and validated force field for this compound would enable large-scale simulations to study properties such as:
The structure and dynamics of large aggregates in solution.
The interaction of the complex with surfaces or macromolecules.
The detailed mechanism of crystal growth and dissolution.
Future Research Directions and Emerging Paradigms in Scandium Iii Acetate Hydrate Research
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The ability of scandium(III) ions to form robust and stable coordination complexes makes Scandium(III) acetate (B1210297) hydrate (B1144303) an attractive building block for the construction of complex supramolecular architectures. rsc.org Future research is increasingly directed towards harnessing its potential in the self-assembly of novel materials with tailored properties.
A significant area of exploration is the use of scandium(III) acetate hydrate in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . rsc.orgresearchgate.netresearchgate.net MOFs are crystalline compounds formed from metal ions or clusters linked by organic ligands. kaust.edu.sa Scandium-based MOFs (Sc-MOFs) have demonstrated exceptional stability, which is a desirable trait for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net Researchers are investigating the use of scandium acetate as a precursor to create Sc-MOFs with specific topologies and pore environments. For example, solvent-controlled synthesis using scandium precursors has yielded isomeric frameworks with different structural features and unique adsorption properties for gases like acetylene and carbon dioxide. acs.org The acetate ligands can act as modulators or be replaced by functional organic linkers during the solvothermal synthesis process, allowing for fine-tuning of the final structure. researchgate.netresearchgate.net
Future work will likely focus on:
Isoreticular Chemistry: Expanding the library of Sc-MOFs by using differently sized but geometrically similar organic linkers to control pore size and functionality, analogous to the isoreticular chemistry seen in other metal-based MOFs. researchgate.net
Covalent Organic Frameworks (COFs): A synergistic approach combining coordination chemistry with reticular chemistry is being explored to design crystalline scandium–covalent organic frameworks (Sc–COFs). escholarship.orgescholarship.org This involves creating frameworks with tunable levels of scandium incorporation. escholarship.org Removing the scandium ion can leave behind an "imprinted" site, creating materials with high affinity and selectivity for Sc(III) ion capture. escholarship.org
Functional Materials: Designing Sc-MOFs with specific catalytic or photophysical attributes. rsc.org The inherent Lewis acidity of the Sc(III) center can be exploited for heterogeneous catalysis, while the incorporation of photoactive linkers could lead to new luminescent materials. researchgate.netresearchgate.net
The self-assembly processes involving scandium(III) acetate are governed by factors such as solvent, temperature, and the nature of the organic ligands. researchgate.net Understanding these relationships is crucial for the rational design of new supramolecular structures.
Advancements in In Situ Characterization Techniques for Reaction Monitoring
To fully understand and optimize the role of this compound in catalysis and materials synthesis, it is crucial to monitor the chemical transformations as they occur. Advancements in in situ and operando spectroscopic techniques are providing unprecedented insights into reaction mechanisms, catalyst behavior, and the formation of transient intermediates. rsc.org
Future research will increasingly rely on a suite of advanced characterization tools to probe scandium-based systems under real reaction conditions. jos.ac.cn While direct in situ studies on scandium acetate hydrate reactions are still emerging, the application of techniques used for analogous catalytic systems provides a clear roadmap.
Key techniques and their potential applications include:
In Situ Spectroscopy (FTIR, Raman, UV-Vis): These techniques can monitor the coordination environment of the scandium ion and the transformation of organic substrates in real-time. For instance, in situ infrared spectroscopy can track the binding of reactants to the scandium catalyst and the formation of products. nsf.gov This is particularly useful for studying catalytic cycles, such as in asymmetric spiroannulation reactions where the interplay between catalyst species can be complex. nsf.gov
Operando Spectroscopy: This approach combines spectroscopic measurements with simultaneous assessment of catalytic activity. rsc.org For example, in a flow reactor, the product stream can be analyzed by gas chromatography while the catalyst bed is monitored by Raman or X-ray absorption spectroscopy (XAS). This allows for direct correlation between the structural state of the scandium species and its catalytic performance.
In Situ X-ray Techniques (XAS, XRD): X-ray Absorption Spectroscopy can provide information on the oxidation state and local coordination environment of the scandium center during a reaction. jos.ac.cn In situ X-ray Diffraction (XRD) can be used to follow the crystallization of MOFs or other coordination polymers from this compound precursors, providing critical data on formation kinetics and phase transformations. researchgate.net
Reaction Calorimetry: This technique measures the heat flow of a reaction in real-time, providing valuable kinetic and thermodynamic data. It has been used to probe the complex nature of scandium(III)-PyBox/BArF catalysts, revealing the interplay between soluble and precipitated species. nsf.gov
By applying these advanced techniques, researchers can move beyond "black box" approaches and gain a fundamental understanding of how this compound participates in chemical reactions. This knowledge is essential for designing more efficient, selective, and robust catalytic systems.
Integration with Sustainable Chemical Processes and Circular Economy Concepts
The principles of green chemistry and the concept of a circular economy are increasingly influencing the design of chemical processes. This compound and scandium compounds, in general, are being explored for their potential to contribute to more sustainable chemical practices.
Green Catalysis: Scandium(III) compounds, often derived from precursors like the acetate hydrate, are recognized as remarkably environmentally benign Lewis acid catalysts. mdpi.comdu.ac.in Unlike traditional Lewis acids such as aluminum chloride or tin(IV) chloride, which are often deactivated or decomposed by water, scandium(III) triflate (Sc(OTf)₃), a common catalyst prepared from scandium precursors, is stable and effective in aqueous environments. du.ac.in This water resistance makes it a prominent "green" catalyst. du.ac.in Its high catalytic efficiency reduces energy consumption and minimizes the generation of byproducts. scandium.org Scandium catalysts have been successfully employed in a variety of organic transformations, including:
Esterification reactions. rsc.org
Polymerization of monomers for biodegradable polymers. rsc.orgalfa-chemistry.com
Asymmetric reactions to produce chiral molecules. researchgate.net
A recent study highlighted the use of a novel heterogeneous catalyst based on scandium silicate for the synthesis of biobased polyols-polyesters from waste cellulose and glycerol, showcasing a green approach to polymer production. rsc.orgresearchgate.net
Circular Economy and Scandium Recovery: Scandium is a critical raw material with a high supply risk, as its production is concentrated in only a few countries. mdpi.com There is currently very little recycling of scandium from end-of-life products. mdpi.com Therefore, developing efficient methods for scandium recovery from industrial wastes is a key aspect of a circular economy.
Significant research efforts are focused on extracting scandium from secondary sources such as:
Bauxite residue (red mud) from alumina production. mdpi.comwur.nl
Residues from titanium dioxide production. researchgate.net
Coal fly ash. mdpi.com
Wastes from uranium ore processing. nih.gov
Hydrometallurgical processes, including leaching, solvent extraction, and ion exchange, are the primary methods being developed for scandium recovery. mdpi.comresearchgate.netnih.gov The environmental impact of these recovery processes is also under scrutiny. Life Cycle Assessment (LCA) studies have been conducted to evaluate the environmental footprint of scandium production, showing that energy and chemical consumption are key factors. researchgate.netmdpi.comresearchgate.net Novel recovery routes, such as those being developed to extract scandium from bauxite residue, aim to have a lower global warming potential compared to traditional production methods. wur.nl Successfully recycling scandium from waste streams not only secures the supply of this critical element but also reduces the environmental burden associated with its primary production. tandfonline.comcoherent.com
| Feedstock for Scandium Recovery | Average Scandium Content (ppm) | Recovery Methodologies |
| Bauxite Residue | 50 - 150 | Acid Leaching, Solvent Extraction, Ion Exchange |
| Titanium Dioxide Residues | 20 - 100 | Acid Leaching, Nanofiltration |
| Coal Fly Ash | 20 - 60 | Direct Acid Leaching, High-Temperature Roasting |
| Uranium Tailings | 5 - 50 | By-product recovery from uranium leaching circuits |
This table provides illustrative data on scandium content in various industrial waste streams and the common methods being researched for its extraction.
Challenges and Opportunities in Tailoring Scandium(III) Coordination for Specific Chemical Transformations
The unique electronic structure and ionic radius of the Scandium(III) ion present both challenges and significant opportunities for its use in specific chemical transformations, particularly in the realm of asymmetric catalysis. researchgate.netthieme-connect.de
Challenges:
Coordination Environment: The Sc(III) ion ([Ar]3d⁰) lacks d-electrons, meaning its coordination number and geometry are primarily governed by the steric hindrance and structure of the ligands rather than electronic effects like ligand field stabilization energy. thieme-connect.dedocbrown.info This can make predictable control over the coordination sphere challenging.
Hydrolysis: The small ionic radius and high charge density of Sc(III) make it prone to hydrolysis, especially in aqueous solutions at pH values above ~2.5. nih.gov This can lead to the formation of hydroxo-bridged oligomers or precipitates, deactivating the catalyst. While scandium triflate shows remarkable water stability, careful control of reaction conditions is still necessary. du.ac.in
Ligand Design: Developing chiral ligands that can effectively create a well-defined and sterically hindered chiral environment around the small Sc(III) ion is a continuing challenge. The ligand must bind strongly enough to prevent dissociation and hydrolysis but also allow for substrate coordination and product release.
Opportunities:
Strong Lewis Acidity: The small ionic radius of Sc(III) results in strong Lewis acidity, making it a highly effective catalyst for a wide range of organic reactions, including Diels-Alder, Friedel-Crafts, Aldol, and Michael additions. mdpi.comscandium.orgresearchgate.net This high reactivity allows reactions to proceed under mild conditions, often with high turnover numbers.
Asymmetric Catalysis: The ability to fine-tune the chiral environment around the scandium ion by assembling various chiral ligands offers vast opportunities in asymmetric synthesis. thieme-connect.de Chiral scandium complexes, often generated in situ from a scandium precursor like Sc(OTf)₃ and a chiral ligand, have shown exceptional performance in promoting enantioselective transformations. mdpi.com
Ligand-Accelerated Catalysis: Research has shown that the choice of ligand can do more than just induce chirality; it can also accelerate the reaction rate. In some scandium-catalyzed reactions, the ligand has been observed to reduce off-cycle oligomerization of reactants, leading to a phenomenon known as ligand-accelerated catalysis. nsf.gov
Unique Reactivity: Scandium catalysts can exhibit unique selectivity compared to other metal catalysts. For example, by carefully selecting the chiral ligand and reaction conditions, researchers have been able to control the regioselectivity of Michael additions, directing the reaction to either the β- or α-position of the Michael acceptor. mdpi.com
The table below summarizes some successful chiral ligands used in scandium-catalyzed asymmetric reactions.
| Ligand Type | Example Ligands | Representative Reactions |
| N,N'-Dioxides | Amide-based N,N'-dioxides | Michael Addition, Friedel-Crafts Alkylation, Domino Reactions mdpi.com |
| PyBox | Pyridine-bis(oxazoline) | Diels-Alder Cycloaddition, Domino Amination Reactions mdpi.com |
| BINOL Derivatives | (R)-BINOL | Diels-Alder Reaction thieme-connect.de |
Future progress in this area will depend on the continued development of novel ligand architectures specifically designed to accommodate the unique characteristics of the Sc(III) ion, unlocking new catalytic transformations with high efficiency and selectivity.
Q & A
Q. How does scandium acetate hydrate enhance performance in solid oxide fuel cells (SOFCs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
